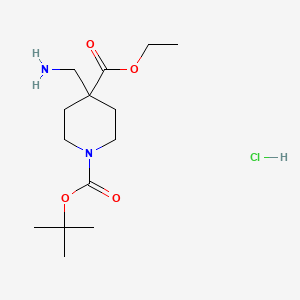

1-tert-Butyl 4-ethyl 4-(aminomethyl)-piperidine-1,4-dicarboxylate hydrochloride

描述

IUPAC Nomenclature and Structural Synonyms

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic organic chemistry naming conventions for substituted piperidines with multiple functional groups. The compound exists in two distinct molecular forms: the free base and the hydrochloride salt, each requiring separate nomenclatural consideration.

The free base form of the compound carries the systematic name 1-tert-butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate, reflecting the piperidine ring system with dicarboxylate substitution at positions 1 and 4. The molecular structure incorporates a tert-butyl ester group attached to the nitrogen atom at position 1 of the piperidine ring, while position 4 bears both an ethyl ester group and an aminomethyl substituent.

The hydrochloride salt form adds the designation "hydrochloride" to indicate the presence of the chloride counterion, resulting in the complete systematic name: 1-tert-butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate hydrochloride. This salt formation significantly alters the molecular formula and physical properties while maintaining the core structural framework.

Structural synonyms documented in chemical databases include multiple variations that reflect different naming conventions and abbreviation systems. The compound appears under the synonym "1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate" in various chemical suppliers' catalogs. Alternative systematic names include "1,4-Piperidinedicarboxylic acid, 4-(aminomethyl)-, 1-(1,1-dimethylethyl) 4-ethyl ester" which follows the parent acid nomenclature approach.

The Simplified Molecular Input Line Entry System representation provides an unambiguous structural description: "CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CN" for the free base form. The corresponding InChI key "UHHUEAGCENEXAJ-UHFFFAOYSA-N" serves as a unique molecular identifier that enables precise database searches and structural verification.

Additional synonyms frequently encountered in literature include abbreviated forms such as "Ethyl 4-aminomethyl-1-Boc-piperidine-4-carboxylate" and "1-Boc-4-(aminomethyl)piperidine-4-carboxylic acid ethyl ester". These alternative names emphasize different structural features, with "Boc" representing the tert-butoxycarbonyl protecting group commonly employed in synthetic organic chemistry.

CAS Registry Number and Regulatory Identifiers

The Chemical Abstracts Service Registry Number serves as the primary international identifier for this compound, with CAS number 1016258-69-7 assigned to both the free base and hydrochloride salt forms according to multiple authoritative sources. This unified CAS assignment reflects the chemical database practice of treating acid-base salt pairs under a single registry entry when the salt formation does not fundamentally alter the core molecular structure.

Molecular formula specifications demonstrate the distinction between the free base and salt forms. The free base exhibits the molecular formula C₁₄H₂₆N₂O₄ with a corresponding molecular weight of 286.36 grams per mole. The hydrochloride salt incorporates an additional hydrogen chloride molecule, yielding the formula C₁₄H₂₇ClN₂O₄ and an increased molecular weight of approximately 322.83 grams per mole.

The MDL number MFCD14525454 provides an additional unique identifier within the Acros Organics chemical database system. This identifier facilitates cross-referencing between different chemical suppliers and research databases while maintaining consistency in compound identification across various platforms.

European Chemical Agency registration data indicates limited regulatory documentation for this compound, with current classifications focusing primarily on research and laboratory applications. The compound does not appear in major regulatory inventories such as the European Inventory of Existing Commercial Chemical Substances, suggesting its status as a specialized research chemical rather than a commercial commodity.

Toxicological and environmental regulatory identifiers remain largely undefined for this compound, reflecting its specialized application in research settings rather than widespread commercial or environmental exposure scenarios. Safety data sheet documentation exists primarily for laboratory handling protocols rather than comprehensive environmental or health impact assessments.

The regulatory landscape for this compound reflects its specialized nature as a research chemical intermediate. Current documentation suggests limited environmental release potential and restricted availability through specialized chemical suppliers serving pharmaceutical research institutions. The absence of comprehensive regulatory profiles indicates the compound's primary role in controlled research environments rather than commercial applications requiring extensive safety and environmental impact documentation.

属性

IUPAC Name |

1-O-tert-butyl 4-O-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4.ClH/c1-5-19-11(17)14(10-15)6-8-16(9-7-14)12(18)20-13(2,3)4;/h5-10,15H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMPURZDNLVYGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-tert-Butyl 4-ethyl 4-(aminomethyl)-piperidine-1,4-dicarboxylate hydrochloride (CAS No. 1016258-69-7) is a compound of interest in pharmacology due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

The compound has the following chemical structure and properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₇ClN₂O₄ |

| Molecular Weight | 304.83 g/mol |

| CAS Number | 1016258-69-7 |

| Purity | ≥95% |

| Hazard Classification | Irritant |

Research indicates that the compound may interact with various biological targets, primarily through modulation of neurotransmitter systems and enzyme inhibition. Its structural similarity to known piperidine derivatives suggests potential activity in neuropharmacology.

Neurotransmitter Interaction

Studies suggest that compounds similar to 1-tert-butyl piperidine derivatives can influence dopamine and serotonin receptors, which are crucial in treating mood disorders and schizophrenia. The aminomethyl group may enhance binding affinity to these receptors, leading to altered neurotransmission.

Enzyme Inhibition

The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways. For example, it may affect enzymes related to the synthesis of neurotransmitters or metabolic processes associated with energy production.

Antimicrobial Activity

Preliminary studies have indicated that this compound exhibits antimicrobial properties. In vitro tests demonstrated activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

These findings suggest its potential as a lead compound for developing new antibacterial agents.

Case Studies

A notable study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of piperidine derivatives, including this compound. The research highlighted modifications that enhanced antibacterial activity while reducing cytotoxicity in mammalian cells .

Another investigation focused on the neuroprotective effects of related compounds in models of neurodegenerative diseases. The study found that derivatives could significantly reduce oxidative stress markers and improve neuronal survival rates .

科学研究应用

Chemical Properties and Structure

The compound has the molecular formula and features a piperidine ring with tert-butyl and ethyl substituents, along with an aminomethyl group. Its structure contributes to its unique reactivity and functionality in different chemical contexts.

Targeted Protein Degradation

One of the most notable applications of this compound is in the field of targeted protein degradation. It serves as a crucial component in the design of PROTACs (Proteolysis Targeting Chimeras), which are bifunctional molecules that induce the degradation of specific proteins within cells. The rigid structure provided by the piperidine moiety enhances the orientation of the degrader, facilitating effective ternary complex formation necessary for target protein ubiquitination and subsequent proteasomal degradation .

Antidepressant Activity

Research indicates that derivatives of piperidine compounds exhibit antidepressant-like effects. The incorporation of an aminomethyl group may enhance the bioactivity of 1-tert-Butyl 4-ethyl 4-(aminomethyl)-piperidine-1,4-dicarboxylate hydrochloride, making it a candidate for further investigation in treating mood disorders. Studies on similar compounds have shown potential through modulation of neurotransmitter systems .

Enzyme Inhibition Studies

The compound can also be utilized in enzyme inhibition studies, particularly against enzymes involved in metabolic pathways relevant to various diseases. Its structural properties allow it to interact with active sites of enzymes, potentially leading to the development of novel inhibitors that could be used therapeutically .

Agricultural Applications

There is emerging interest in exploring the use of this compound in agricultural chemistry. Its properties may lend themselves to developing new agrochemicals aimed at pest control or enhancing crop resilience through biochemical pathways modulation. The potential for eco-friendly pest management solutions is particularly relevant given current trends towards sustainable agriculture practices .

Case Studies and Research Findings

相似化合物的比较

Structural and Functional Group Variations

The compound belongs to a class of piperidine-1,4-dicarboxylates, which are modified at the 4-position with diverse substituents. Key analogs and their differences include:

Physicochemical Properties

- Solubility : The hydrochloride form of the target compound exhibits superior aqueous solubility compared to neutral esters (e.g., methyl or ethyl derivatives). Aromatic analogs (e.g., pyridin-4-yl) have reduced solubility due to hydrophobicity .

- Reactivity: Aminomethyl group: Participates in acylation, Schiff base formation, or hydrogen bonding, making it valuable in drug design. Chloromethyl group: Highly reactive in SN2 reactions, enabling further functionalization . Cyanomethyl group: Susceptible to hydrolysis under acidic/basic conditions .

准备方法

Starting Materials and Protection

- The synthesis typically starts from ethyl piperidine-4-carboxylate or related piperidine derivatives.

- Protection of the piperidine nitrogen is achieved using tert-butoxycarbonyl (Boc) groups to yield N-Boc protected intermediates such as ethyl N-tert-butoxycarbonylpiperidine-4-carboxylate . This step is crucial for selective reactions on the ring without nitrogen interference.

- The Boc protection is usually performed by reacting the piperidine derivative with di-tert-butyl dicarbonate in ethyl acetate under cooling conditions (0–5 °C), followed by stirring at ambient temperature for extended periods (up to 48 hours) to ensure complete protection.

Introduction of the Aminomethyl Group

- The aminomethyl group at the 4-position is introduced via bromomethylation or tosylation of the hydroxymethyl intermediate, followed by nucleophilic substitution.

- For example, the hydroxymethyl group on the piperidine ring can be converted to a good leaving group such as a tosylate (tosyloxy group) by reaction with 4-toluenesulfonyl chloride in an organic solvent like tert-butyl methyl ether at low temperatures (around 0 °C), followed by gradual warming and stirring.

- Subsequent substitution with sodium azide or ammonia or other nucleophiles converts the tosylate into the corresponding aminomethyl derivative.

- Alternatively, bromomethylation can be performed using N-bromosuccinimide (NBS) at low temperatures, followed by nucleophilic displacement with azide or amine nucleophiles.

Esterification and Functional Group Interconversions

- The ethyl ester at the 4-position is introduced or retained from the starting material, while the tert-butyl ester is installed via Boc protection.

- Ester groups are stable under the reaction conditions used for amination and can be selectively hydrolyzed or modified if necessary.

- Reductive amination is sometimes employed for introducing the aminomethyl group onto the piperidine ring when starting from aldehyde intermediates.

Detailed Preparation Protocol (Generalized)

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Ethyl piperidine-4-carboxylate + di-tert-butyl dicarbonate, ethyl acetate, 0–5 °C to RT, 48 h | Boc protection of piperidine nitrogen | Ethyl N-tert-butoxycarbonylpiperidine-4-carboxylate |

| 2 | N-Boc protected piperidine + hydroxymethylation (if starting from hydroxymethyl intermediate) | Introduction of hydroxymethyl group at 4-position | N-Boc-4-(hydroxymethyl)piperidine derivative |

| 3 | Hydroxymethyl intermediate + 4-toluenesulfonyl chloride, tert-butyl methyl ether, 0 °C to RT | Conversion of hydroxymethyl to tosylate | N-Boc-4-(tosyloxymethyl)piperidine derivative |

| 4 | Tosylate + sodium azide or ammonia, DMSO or suitable solvent, elevated temperature | Nucleophilic substitution to aminomethyl group | N-Boc-4-(aminomethyl)piperidine derivative |

| 5 | Purification by extraction, washing, drying, and evaporation | Isolation of pure intermediate | Ready for salt formation |

| 6 | Formation of hydrochloride salt by treatment with HCl in appropriate solvent | Conversion to hydrochloride salt | 1-tert-Butyl 4-ethyl 4-(aminomethyl)-piperidine-1,4-dicarboxylate hydrochloride |

Solubility and Formulation Notes

- The compound is often formulated as a hydrochloride salt to enhance solubility and stability.

- For in vivo studies, stock solutions are prepared by dissolving the compound in DMSO followed by dilution with co-solvents such as PEG300, Tween 80, or corn oil, ensuring clarity at each step.

- The preparation of stock solutions is guided by precise molarity calculations based on molecular weight and desired concentration.

Research Findings and Yields

- Boc protection of piperidine derivatives generally proceeds with high yields (>90%) under mild conditions.

- Bromomethylation using NBS and subsequent nucleophilic substitution steps yield intermediates in the range of 85–95% purity and yield when carefully controlled.

- Tosylation reactions also proceed efficiently, with yields typically above 75%, depending on reaction time and temperature control.

- The final hydrochloride salt formation is straightforward and yields a stable solid suitable for pharmaceutical applications.

Summary Table of Key Reaction Conditions and Yields

| Reaction Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, ethyl acetate, 0–5 °C, 48 h | 90–95 | Mild conditions, high selectivity |

| Tosylation | 4-Toluenesulfonyl chloride, tert-butyl methyl ether, 0 °C to RT | 75–85 | Requires temperature control |

| Bromomethylation | NBS, 0 °C to RT, 3 h | 90–92 | Colorless oil intermediate |

| Nucleophilic Substitution | Sodium azide or ammonia, DMSO, 2.5 h, 130 °C (for azide) | 80–90 | Efficient conversion to aminomethyl |

| Hydrochloride Salt Formation | HCl treatment in solvent | >95 | Stable salt form |

常见问题

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-tert-Butyl 4-ethyl 4-(aminomethyl)-piperidine-1,4-dicarboxylate hydrochloride?

The compound is synthesized via multi-step protocols involving nucleophilic substitution and carboxylate protection. A key intermediate, 1-tert-Butyl 4-ethyl 4-(iodomethyl)piperidine-1,4-dicarboxylate , is reacted with amines under mild conditions. For example, using K₂CO₃ in DMF at 20°C for 18 hours achieves 99% yield in thiol substitution reactions . Critical parameters include:

Q. How is the compound characterized to confirm purity and structural integrity?

Analytical methods include:

Q. What are the common intermediates in its synthesis, and how are they stabilized?

The iodomethyl intermediate is critical, synthesized via lithium diisopropylamide (LDA) -mediated iodination of the piperidine core at -42°C . Stabilization involves:

- Protecting groups : tert-Butyl and ethyl esters prevent undesired carboxylate reactivity .

- Low-temperature handling : Minimizes decomposition during lithiation .

Advanced Research Questions

Q. How do reaction parameters influence yield discrepancies in nucleophilic substitutions?

Contradictory yields (e.g., 19.52% vs. 99% with K₂CO₃) arise from:

Q. What strategies mitigate competing reactions during multi-step syntheses?

Q. What are the compound’s potential applications in medicinal chemistry?

The piperidine core serves as a scaffold for:

- Enzyme inhibitors : Analogues with sulfanyl or hydroxyl groups modulate endocannabinoid hydrolases .

- Bioisosteres : The aminomethyl group mimics natural amines in receptor-binding studies .

- Prodrug development : Hydrolysis of carboxylates under physiological conditions releases active moieties .

Methodological Considerations

Q. Handling and Safety

- Hygroscopicity : Store under nitrogen at -20°C to prevent hydrochloride salt degradation .

- Toxicity : Use respiratory protection and gloves; avoid inhalation (irritant) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。